molecular formula C8H19N3O B13907110 2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide

2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide

Cat. No.: B13907110
M. Wt: 173.26 g/mol
InChI Key: ZWBOQQBDLDVJPM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H19N3O

Molecular Weight

173.26 g/mol

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide

InChI

InChI=1S/C8H19N3O/c1-8(2,9)7(12)10-5-6-11(3)4/h5-6,9H2,1-4H3,(H,10,12)

InChI Key

ZWBOQQBDLDVJPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCN(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common synthetic approach to this compound involves the nucleophilic substitution reaction between 2-amino-2-methylpropanamide and 2-(dimethylamino)ethyl chloride under basic conditions. The base, typically sodium hydroxide or potassium carbonate, facilitates the displacement of the chloride ion by the amino group, yielding the target amide.

  • Typical Reaction Conditions:
    • Solvent: Polar aprotic or aqueous medium
    • Base: NaOH or K2CO3
    • Temperature: Reflux conditions to drive the reaction to completion
    • Reaction Time: Several hours until full conversion monitored by TLC or other analytical methods

This method is straightforward and yields the desired product with relatively high efficiency.

Industrial Production Methods

In industrial settings, the production process is optimized for scale, efficiency, and purity:

  • Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, pressure, and reactant feed rates.
  • Automated systems allow for reproducible reaction conditions and higher throughput.
  • Purification steps include:
    • Distillation under reduced pressure
    • Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures)
    • Chromatographic techniques (silica gel column chromatography) for final product refinement

These methods ensure consistent product quality and scalability.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Outcome
1 2-amino-2-methylpropanamide + 2-(dimethylamino)ethyl chloride + NaOH/K2CO3 Stirred and refluxed in aqueous or polar aprotic solvent for several hours Nucleophilic substitution to form amide
2 Reaction mixture cooled and quenched Quenching with ice water Stops the reaction
3 Extraction with ethyl acetate Organic phase separation Isolation of crude product
4 Drying over Na2SO4 and evaporation Removal of solvent Concentrated crude product
5 Purification by crystallization or chromatography Purification step Pure this compound

Alternative Synthetic Routes

While the above nucleophilic substitution is the primary method, related amides can be synthesized via:

These alternative routes may be adapted depending on the availability of starting materials and desired scale.

Reaction Analysis and Considerations

Reaction Types

  • Nucleophilic substitution is the core reaction for introducing the 2-(dimethylamino)ethyl moiety.
  • Amidation reactions are essential for forming the amide bond.
  • The compound's amino groups allow further functionalization via:
    • Oxidation (to amides or acids)
    • Reduction (to amines)
    • Further substitution reactions

Common Reagents and Conditions

Reaction Type Typical Reagents Conditions Notes
Nucleophilic substitution 2-(dimethylamino)ethyl chloride, base (NaOH, K2CO3) Reflux in aqueous or polar solvent High yield, mild conditions
Amidation Carboxylic acid derivatives + amines, coupling agents (EDCI, DMAP) Room temperature to mild heating Useful for complex amides
Reduction LiAlH4, NaBH4 Anhydrous solvents, low temp Converts amides to amines
Oxidation KMnO4, CrO3 Acidic or basic medium Forms carboxylic acids or amides

Properties Summary Table

Property Value
Molecular Formula C8H19N3O
Molecular Weight 173.26 g/mol
IUPAC Name 2-amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide
InChI InChI=1S/C8H19N3O/c1-8(2,9)7(12)10-5-6-11(3)4/h5-6,9H2,1-4H3,(H,10,12)
Canonical SMILES CC(C)(C(=O)NCCN(C)C)N
Purification Techniques Crystallization, chromatography

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or secondary amines.

Scientific Research Applications

2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide dihydrochloride
  • CAS No.: 1219957-57-9
  • Molecular Formula : C₈H₂₁Cl₂N₃O
  • Molecular Weight : 246.18 g/mol
  • Structure: Features a central 2-methylpropanamide backbone, a dimethylaminoethyl group, and two hydrochloride counterions .

Physicochemical Properties :

  • Solubility : Soluble in DMSO; dihydrochloride form enhances water solubility compared to the free base .
  • Storage : Short-term stability at 0–4°C; long-term storage recommended at -20°C .

Comparison with Structurally Similar Compounds

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

  • CAS No.: 51816-17-2
  • Molecular Formula : C₁₄H₂₂N₂O
  • Key Differences: Substituents: Diethylamino group (vs. dimethylamino in the target compound) and phenylacetamide backbone. Implications: Increased lipophilicity due to ethyl groups may enhance membrane permeability but reduce solubility. The phenyl group could influence receptor binding affinity .

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide

  • CAS No.: 36556-72-6
  • Molecular Formula: C₇H₁₅NO₂
  • Key Differences: Substituents: Hydroxyethyl group replaces dimethylaminoethyl.

2-Amino-N-[2-(Dimethylamino)ethyl]-3-phenylpropanamide Dihydrochloride

  • CAS No.: 1246172-89-3
  • Molecular Formula : C₁₄H₂₂Cl₂N₃O
  • Key Differences :
    • Substituents : Phenyl group at the 3-position of the propanamide (vs. methyl in the target compound).
    • Implications : Aromaticity may improve binding to hydrophobic pockets in proteins but could reduce metabolic stability due to susceptibility to oxidation .

Structural and Functional Analysis

Functional Group Impact

  • Dimethylaminoethyl Group: Enhances basicity and solubility in acidic environments (via protonation). Common in co-initiators (e.g., in polymer resins), where reactivity depends on amine concentration and substituents .

Biological Activity

2-Amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide, also known as N-[2-(dimethylamino)ethyl]-2-methylpropanamide, is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with serotonin receptors, potential therapeutic applications, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C8_{8}H18_{18}N2_{2}O
  • Molecular Weight : Approximately 157.24 g/mol
  • CAS Number : 1219957-57-9
  • Appearance : White to off-white solid

The compound's structure includes a dimethylamino group attached to a 2-methylpropanamide backbone, which is essential for its biological interactions and pharmacokinetic properties.

Serotonin Receptor Modulation

Research indicates that this compound acts as a selective antagonist of serotonin receptors , particularly the 5-HT5A receptor . This interaction suggests potential applications in treating various neurological disorders by modulating serotonin signaling pathways. The ability to influence neurotransmitter release and neuronal function positions this compound as a candidate for further investigation in pharmacological research targeting mood disorders and related conditions.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, leading to comparable biological activities. The following table summarizes these compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride65853-90-90.97Contains ethyl groups instead of dimethyl groups
2-Amino-N-(3-(dimethylamino)propyl)-2-methylpropanamide dihydrochloride1220037-96-60.97Features a propyl chain instead of ethyl
2-Amino-2-methyl-N,N-dipropylpropanamide hydrochloride1219971-95-50.97Contains dipropyl groups, altering steric properties
2-Amino-N,N,2-trimethylpropanamide hydrochloride1005189-48-90.94Has three methyl groups on nitrogen
2-Amino-N-isobutyl-2-methylpropanamide hydrochloride1220035-05-10.94Contains an isobutyl group, affecting hydrophobicity

The unique combination of functional groups and structural features gives each compound distinct properties and potential applications in medicinal chemistry.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques, including reactions with amines and amides that yield derivatives with potentially enhanced biological activity. These derivatives may exhibit altered pharmacokinetic properties that could enhance therapeutic efficacy.

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